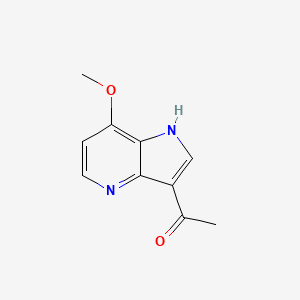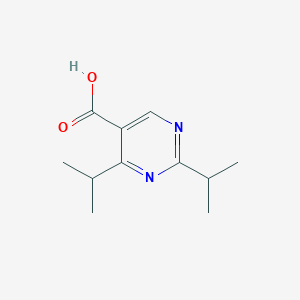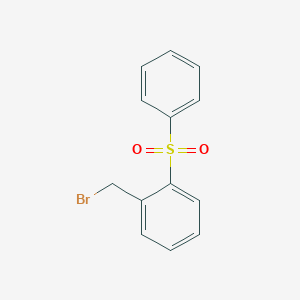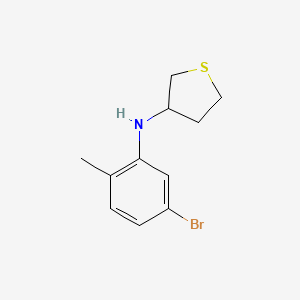
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- typically involves multiple steps. One common method starts with the bromination of benzene to introduce the bromine substituent. This is followed by chlorination to add the chlorine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction can lead to the removal of halogen substituents, forming simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
科学的研究の応用
Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and the electron-donating tert-butoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which can further react to form various products .
類似化合物との比較
Similar Compounds
Benzene, 1-bromo-2-chloro-: Similar structure but lacks the tert-butoxy group.
1-Bromo-4-chlorobenzene: Similar structure but with different positions of substituents.
Uniqueness
The presence of the tert-butoxy group in Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- makes it unique compared to other similar compounds. This group can significantly influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
1309932-97-5 |
|---|---|
分子式 |
C10H12BrClO |
分子量 |
263.56 g/mol |
IUPAC名 |
4-bromo-2-chloro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
InChIキー |
XLHKIRNIFZPTIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)


![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)



![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)
